5,5-Dimethoxy-3-methylpent-2-enal
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Overview
Description
5,5-Dimethoxy-3-methylpent-2-enal: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of two methoxy groups and an aldehyde group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-3-methylpent-2-enal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentene with dimethyl sulfate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Reagents: 3-methyl-2-pentene, dimethyl sulfate, base (e.g., sodium hydroxide)
Conditions: Room temperature, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethoxy-3-methylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products:
Oxidation: 5,5-Dimethoxy-3-methylpentanoic acid
Reduction: 5,5-Dimethoxy-3-methylpent-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5,5-Dimethoxy-3-methylpent-2-enal is used as an intermediate in organic synthesis
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity makes it a versatile building block for various chemical products.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-enal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy groups can also participate in substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
3-Methyl-2-pentene: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-2-enal.
5,5-Dimethoxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde.
5,5-Dimethoxy-3-methylpentanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and aldehyde groups on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
111728-22-4 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-2-enal |
InChI |
InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3 |
InChI Key |
QJGAQZJISATUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CC(OC)OC |
Origin of Product |
United States |
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